molecular formula C25H26N4O3 B2968787 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide CAS No. 1113117-31-9

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide

Cat. No.: B2968787
CAS No.: 1113117-31-9
M. Wt: 430.508
InChI Key: PRRVDLFCGSKAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuro[3,2-d]pyrimidine core fused to a piperidine ring, with an N-(4-ethoxybenzyl)piperidine-4-carboxamide substituent. The benzofuropyrimidine scaffold is a heterocyclic system combining benzofuran and pyrimidine moieties, which is less common in medicinal chemistry compared to pyrrolo[2,3-d]pyrimidine derivatives like capivasertib (AZD5363) . The 4-ethoxybenzyl group at the piperidine nitrogen likely modulates solubility and target engagement, distinguishing it from analogs with fluorinated or halogenated benzyl groups.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-2-31-19-9-7-17(8-10-19)15-26-25(30)18-11-13-29(14-12-18)24-23-22(27-16-28-24)20-5-3-4-6-21(20)32-23/h3-10,16,18H,2,11-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRVDLFCGSKAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuro-pyrimidine core linked to a piperidine ring via a carboxamide functional group. The presence of an ethoxybenzyl moiety enhances its lipophilicity, potentially improving its pharmacokinetic properties.

PropertyValue
Molecular FormulaC25H26N4O2
Molecular Weight414.5 g/mol
IUPAC Name1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide
SMILESC1CN(CCC1C(=O)N)C2=NC=NC3=C2OC4=CC=CC=C43

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Compounds related to benzofuro[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives possess activity against various bacterial strains, indicating potential as antimicrobial agents.
  • Neuroprotective Effects : Piperidine-based compounds are often studied for their neuroprotective properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been noted for their kinase inhibition activity, which is crucial in cancer therapy.
  • Receptor Binding : The ethoxy group likely enhances binding affinity to specific receptors involved in signaling pathways related to cancer and neuroprotection.

Study 1: Anticancer Activity

A study investigating the anticancer properties of benzofuro-pyrimidine derivatives found that several compounds exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Activity

In vitro tests on derivatives similar to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide showed effective inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined, indicating the compound's potential as an antimicrobial agent.

Study 3: Neuroprotective Effects

Research evaluating the neuroprotective effects of piperidine derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

a) Capivasertib (AZD5363)
  • Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide .
  • Key Differences :
    • Core: Pyrrolo[2,3-d]pyrimidine vs. benzofuro[3,2-d]pyrimidine.
    • Substituents: 4-Chlorophenyl and hydroxypropyl groups vs. 4-ethoxybenzyl.
  • Activity : Potent Akt kinase inhibitor in clinical trials for cancer . The benzofuropyrimidine core in the target compound may offer distinct electronic properties or binding kinetics.
b) 1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide
  • Structure: Features a pyrimidine ring with a 4-ethylphenoxy substituent and a 4-fluorobenzyl group .
  • Key Differences :
    • Core: Simple pyrimidine vs. fused benzofuropyrimidine.
    • Substituents: Fluorinated benzyl group vs. ethoxybenzyl.
  • Implications : The fluorinated benzyl group may enhance metabolic stability, while the ethoxy group in the target compound could improve solubility .

Analogs with Varied Piperidine Substituents

a) 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-3-carboxamide
  • Structure : Chloro-fluorobenzyl substituent and piperidine-3-carboxamide .
  • Key Differences :
    • Position: Carboxamide at piperidine-3 vs. piperidine-3.
    • Substituents: Halogenated benzyl vs. ethoxybenzyl.
b) N-(4-Fluorophenyl)-1-(naphthalen-1-yl)ethylpiperidine-4-carboxamide
  • Structure : Bulky naphthyl group and fluorophenyl substituent .
  • Key Differences :
    • Core: Lacks fused heterocyclic system.
    • Substituents: Naphthyl group increases hydrophobicity.
  • Implications : The benzofuropyrimidine core in the target compound may confer improved π-π stacking interactions in enzyme binding pockets .

Ethyl Ester Derivatives

a) Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate
  • Structure : Ethyl ester at the piperidine nitrogen .
  • Key Differences :
    • Functional Group: Ester vs. carboxamide.
    • Solubility: Esters are typically more lipophilic, whereas carboxamides enhance hydrogen bonding.
  • Application : Ester derivatives may act as prodrugs, while the target compound’s carboxamide ensures direct activity .

Q & A

Basic: What are the common synthetic routes for preparing 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the benzofuropyrimidine core via cyclization of substituted benzofuran derivatives with pyrimidine precursors under acidic or basic conditions.
  • Step 2 : Functionalization of the piperidine-4-carboxamide scaffold. For example, coupling the benzofuropyrimidine moiety to a pre-synthesized piperidine intermediate using Buchwald-Hartwig amination or nucleophilic substitution .
  • Step 3 : Introduction of the 4-ethoxybenzyl group via reductive amination or alkylation, often employing NaBH(OAc)₃ or similar reducing agents in dichloromethane or THF .
    Key purification methods include column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization from ethanol or acetonitrile .

Advanced: How can reaction yields be optimized during the coupling of the benzofuropyrimidine and piperidine moieties?

Answer:
Yield optimization requires addressing:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency. Lower catalyst loading (1–2 mol%) reduces side-product formation .
  • Solvent Effects : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis.
  • Temperature Control : Reactions performed at 80–100°C under inert atmospheres (N₂/Ar) minimize decomposition. Microwave-assisted synthesis can accelerate reaction times .
  • Workup Strategies : Quenching with aqueous NH₄Cl followed by extraction with ethyl acetate improves recovery of polar intermediates. Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzofuropyrimidine aromatic protons (δ 7.5–8.5 ppm), piperidine carboxamide (δ 2.5–3.5 ppm), and ethoxybenzyl group (δ 1.3 ppm for CH₃, δ 4.0 ppm for OCH₂) .
  • IR Spectroscopy : Confirm amide C=O stretching (1650–1680 cm⁻¹) and ether C-O-C (1200–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₄N₄O₃: 445.1865) .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for structural confirmation?

Answer:

  • Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the ethoxybenzyl group) by acquiring spectra at 25°C and 60°C .
  • 2D Experiments : Use HSQC to correlate ¹H-¹³C signals and NOESY to identify spatial proximity between protons (e.g., piperidine and benzofuropyrimidine groups) .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) to validate assignments .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Toxicity Mitigation : Avoid inhalation/dermal contact; LD₅₀ data for similar piperidine carboxamides suggest moderate toxicity (oral LD₅₀ ~300 mg/kg in rodents) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers .

Advanced: What strategies are effective in resolving low solubility during biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, which are cleaved in vivo .
  • Nanoparticle Encapsulation : Utilize PEGylated liposomes or polymeric nanoparticles for controlled release in pharmacokinetic studies .

Basic: How is the purity of the compound assessed, and what thresholds are acceptable for in vitro studies?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity ≥95% is required for reliable biological data .
  • Elemental Analysis : Carbon and nitrogen percentages should deviate ≤0.4% from theoretical values.
  • Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystallinity and absence of polymorphs .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced target binding?

Answer:

  • Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy (improves metabolic stability) or replace the benzofuropyrimidine with quinazoline (enhances π-π stacking) .
  • Aliphatic Chain Optimization : Introduce methyl or cyclopropyl groups to the piperidine ring to modulate lipophilicity (logP 2.5–3.5 optimal for blood-brain barrier penetration) .
  • Docking Studies : Use AutoDock or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase domains) and prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.